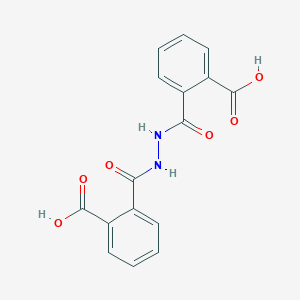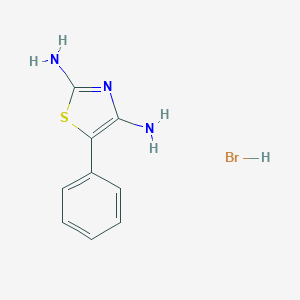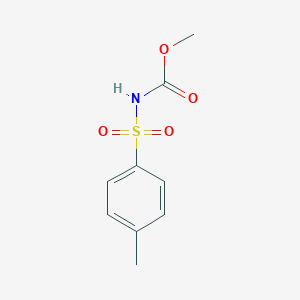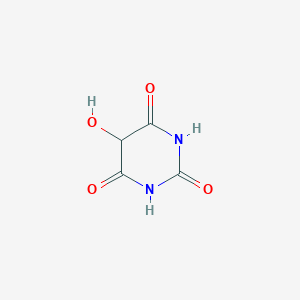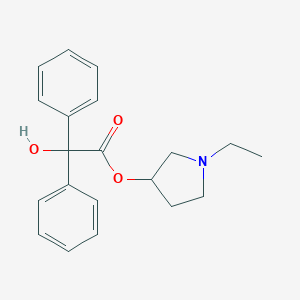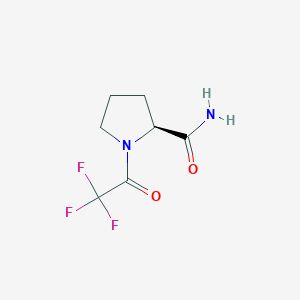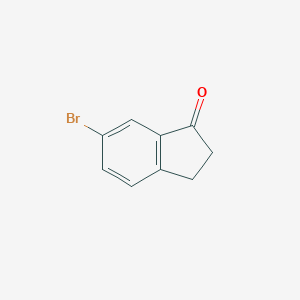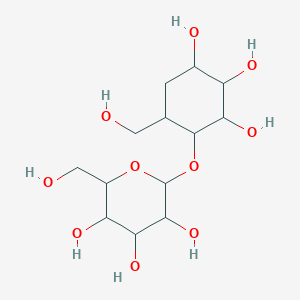
Pseudo-maltose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pseudo-maltose is a synthetic carbohydrate that has gained significant attention in the scientific community due to its potential applications in various fields. It is a disaccharide that is synthesized from glucose and galactose through a chemical reaction. Pseudo-maltose has been extensively studied for its biochemical and physiological effects, and its mechanism of action has been well established.
Mecanismo De Acción
The mechanism of action of pseudo-maltose is well established. It is metabolized by the same enzymes that metabolize maltose, and it is broken down into glucose molecules. The glucose molecules are then used by the body as a source of energy. Pseudo-maltose has been shown to have similar physiological effects to maltose, but its biochemical effects are different due to its different configuration.
Efectos Bioquímicos Y Fisiológicos
Pseudo-maltose has been shown to have similar physiological effects to maltose, including an increase in blood glucose levels and insulin secretion. However, its biochemical effects are different due to its different configuration. Pseudo-maltose has been shown to be less susceptible to hydrolysis by α-amylase and α-glucosidase, which are enzymes that break down carbohydrates in the body. This makes it a potential candidate for use as a drug delivery system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pseudo-maltose has several advantages for lab experiments. It is easy to synthesize and can be produced in large quantities. It is also stable and can be stored for long periods of time. However, it has some limitations. It is not readily available commercially and must be synthesized in the lab. It is also expensive to produce, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for further research on pseudo-maltose. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of its potential use as a drug delivery system. Pseudo-maltose has also been studied for its potential use in the production of biofuels. Further research is needed to explore its potential applications in this field. Additionally, more studies are needed to understand its biochemical and physiological effects and its potential as a substitute for maltose in various applications.
Conclusion:
In conclusion, pseudo-maltose is a synthetic carbohydrate that has gained significant attention in the scientific community due to its potential applications in various fields. It is synthesized from glucose and galactose through a chemical reaction and has been extensively studied for its biochemical and physiological effects. Its mechanism of action has been well established, and it has been shown to have similar physiological effects to maltose. Pseudo-maltose has several advantages for lab experiments but also has some limitations. Further research is needed to explore its potential applications in various fields and to understand its biochemical and physiological effects.
Métodos De Síntesis
Pseudo-maltose is synthesized through a chemical reaction between glucose and galactose. The reaction is catalyzed by an enzyme called α-galactosidase, which breaks down the galactose molecule and allows it to react with glucose. The resulting product is a disaccharide that is similar in structure to maltose but has a different configuration. This synthesis method has been well established and has been used to produce large quantities of pseudo-maltose for research purposes.
Aplicaciones Científicas De Investigación
Pseudo-maltose has been extensively studied for its potential applications in various fields, including food science, pharmaceuticals, and biotechnology. In food science, it has been used as a sweetener and a bulking agent due to its similarity to maltose. In pharmaceuticals, it has been studied for its potential use as a drug delivery system and as a treatment for various diseases. In biotechnology, it has been used as a substrate for enzyme assays and as a model substrate for studying carbohydrate metabolism.
Propiedades
Número CAS |
143956-62-1 |
|---|---|
Nombre del producto |
Pseudo-maltose |
Fórmula molecular |
C13H24O10 |
Peso molecular |
340.32 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-6-[2,3,4-trihydroxy-6-(hydroxymethyl)cyclohexyl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O10/c14-2-4-1-5(16)7(17)10(20)12(4)23-13-11(21)9(19)8(18)6(3-15)22-13/h4-21H,1-3H2 |
Clave InChI |
QEPBBTWOHBYIIZ-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(C1O)O)O)OC2C(C(C(C(O2)CO)O)O)O)CO |
SMILES canónico |
C1C(C(C(C(C1O)O)O)OC2C(C(C(C(O2)CO)O)O)O)CO |
Otros números CAS |
143956-62-1 |
Sinónimos |
pseudo-cellobiose pseudo-cellobiose, (3B-alpha)-isomer pseudo-cellobiose, (4A-beta)-isomer pseudo-cellobiose, (4B-beta)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




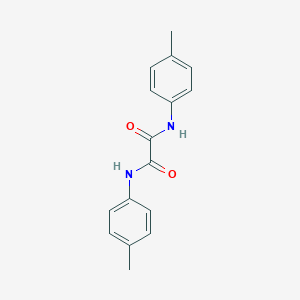
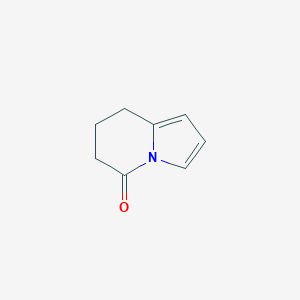
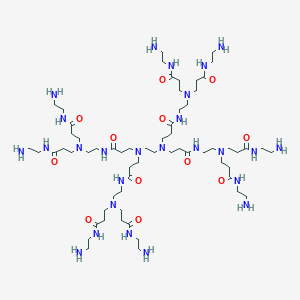
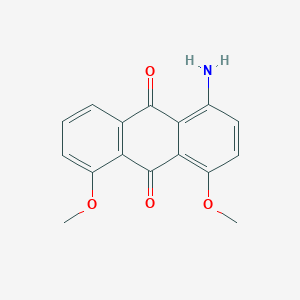
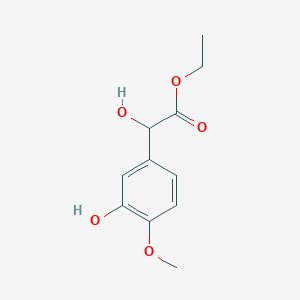
![1,2-Dihydropyrazolo[4,3-c][1,8]naphthyridin-4-one](/img/structure/B133010.png)
